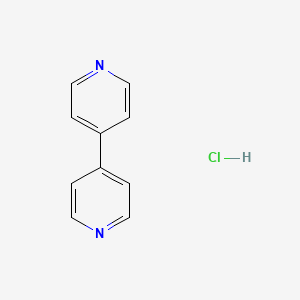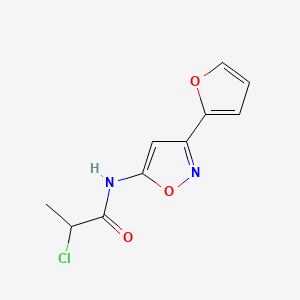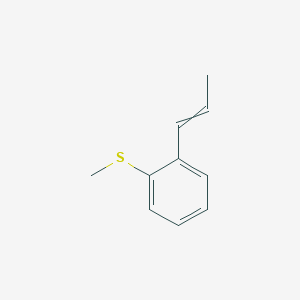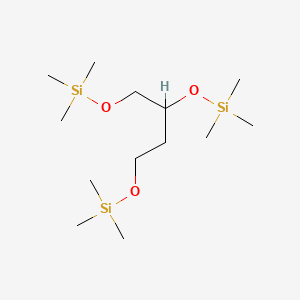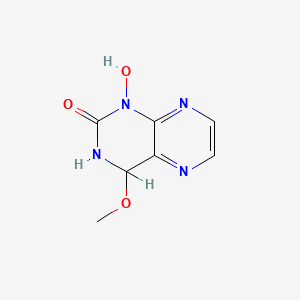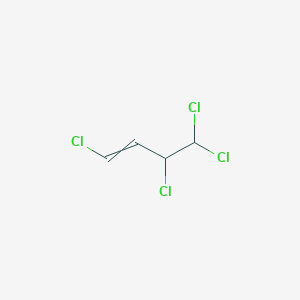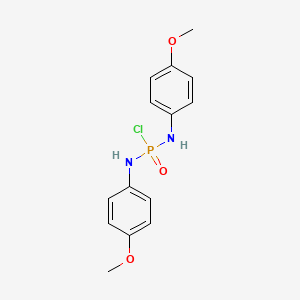
N,N'-Bis(4-methoxyphenyl)phosphorodiamidic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-methoxyphenyl groups attached to a phosphorodiamidic chloride core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methoxyaniline with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: 4-methoxyaniline is dissolved in an appropriate solvent, such as dichloromethane.
Addition of Phosphorus Oxychloride: Phosphorus oxychloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Heating: The reaction mixture is stirred and gradually heated to promote the formation of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride may involve larger-scale reactions with optimized conditions to enhance yield and efficiency. The use of automated reactors and continuous flow systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Condensation Reactions: It can react with amines or alcohols to form new compounds through condensation reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, toluene, or acetonitrile.
Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with aniline can yield N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride has been explored for various scientific research applications:
Biology: The compound’s derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic aniline: A derivative with similar structural features but different functional groups.
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic thiol: Another derivative with thiol groups instead of chloride.
Uniqueness
N,N’-Bis(4-methoxyphenyl)phosphorodiamidic chloride stands out due to its specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
30646-01-6 |
|---|---|
Molekularformel |
C14H16ClN2O3P |
Molekulargewicht |
326.71 g/mol |
IUPAC-Name |
N-[chloro-(4-methoxyanilino)phosphoryl]-4-methoxyaniline |
InChI |
InChI=1S/C14H16ClN2O3P/c1-19-13-7-3-11(4-8-13)16-21(15,18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
KDVFBQHYMYWYMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



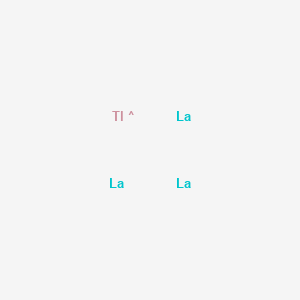

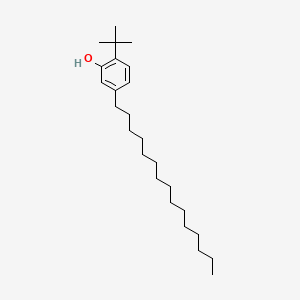
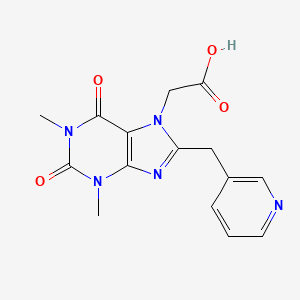
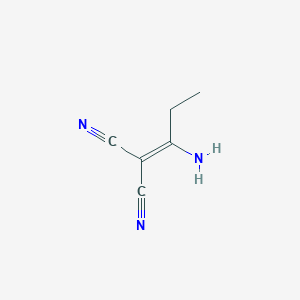
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
